molecular formula C13H15NO2 B495046 ethyl 3-ethyl-1H-indole-2-carboxylate CAS No. 69472-67-9

ethyl 3-ethyl-1H-indole-2-carboxylate

Cat. No.: B495046
CAS No.: 69472-67-9
M. Wt: 217.26g/mol
InChI Key: PUTGRHQJZXLFEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-ethyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Ethyl 3-ethyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.

Result of Action

Given the diverse biological activities of indole derivatives , this compound may have a wide range of molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-ethyl-1H-indole-2-carboxylate can be synthesized through several methods. One common method involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . Another method involves the reaction of indole-2-carboxylic acid with thionyl chloride, followed by the addition of absolute ethanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction conditions is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the indole ring .

Comparison with Similar Compounds

Ethyl 3-ethyl-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it valuable for various applications.

Properties

IUPAC Name

ethyl 3-ethyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-9-10-7-5-6-8-11(10)14-12(9)13(15)16-4-2/h5-8,14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTGRHQJZXLFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=CC=CC=C21)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of phenylhydrazine (1.0 g, 6.92 mmol) in absolute ethanol (50 mL) was placed in an oil bath at 60° C. and a reflux condenser attached. Ethyl 2-oxopentanoate (1.0 g, 6.94 mmol) (prepared according to Singh, J; Kissick, T. P.; Mueller, R. H. Organic Preparations and Procedures International (1989), 21(4), 501-4.) was added dropwise. The reaction mixture was heated to reflux and stirred overnight. The solution was cooled to RT and the solvent concentrated. Purification was accomplished by column chromatography (hexanes:EtOAc) to afford ethyl 3-ethyl-1H-indole-2-carboxylate (0.625 g, 41%) as a yellow solid. 1H NMR (400 MHz, DMSO-d6): δ ppm 11.45 (s, 1H) 7.66 (d, 1H) 7.41 (d, 1H) 7.25 (t, 1H) 7.05 (t, 1H) 4.34 (q, 2H) 3.05 (q, 2H) 1.35 (t, 3H) 1.19 (t, 3H). MS: m/z 218.0 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.